1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is a chemical compound with significant interest in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 259.26 g/mol. The compound is classified as a carboxylic acid and features a cyclopentane structure fused with an isoindole moiety, which contributes to its unique chemical properties and potential biological activities.
This compound can be synthesized through various methods, often involving multi-step organic reactions that incorporate isoindole derivatives and cyclopentane structures. The synthesis and characterization of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid have been explored in several studies, emphasizing its relevance in medicinal chemistry.
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is also classified as a potential bioactive molecule due to its interactions with biological targets.
The synthesis of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid typically involves several key steps:
The synthesis may utilize various catalysts and solvents to optimize yields and selectivity. For instance, palladium-catalyzed reactions or Lewis acids can facilitate cyclization processes. The conditions such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and yield of the target compound.
The molecular structure of 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid can be described as follows:
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are typically conducted under controlled conditions, often requiring specific temperatures or catalysts to proceed efficiently. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The mechanism of action for 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid relates primarily to its interaction with biological targets:
Further investigations are required to elucidate precise mechanisms at the molecular level, including binding studies and cellular assays.
Relevant data from studies indicate that the compound adheres to common chemical behavior expected from similar structures.
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid has potential applications in:
Research continues into its efficacy and safety profiles for therapeutic applications, making it a candidate for further exploration in drug development pipelines.
The synthesis of 1-substituted cyclopentanecarboxylic acid derivatives relies on strategic ring-forming methodologies. For 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid (CAS 51971-46-1), commercial production utilizes cyclopentane backbone construction prior to phthalimide functionalization. A key precursor is 1-amino-1-carboxycyclopentane, formed through intramolecular cyclization of linear dicarboxylic acid derivatives or via catalytic hydrogenation of aromatic precursors. Alternative routes employ Dieckmann condensation of diethyl hexanedioate derivatives, followed by acidic decarboxylation to yield the monosubstituted cyclopentane carboxylate scaffold. The steric demand of the C1 substituent necessitates high-pressure conditions (>5 atm) during catalytic hydrogenation approaches to achieve practical reaction rates. Industrial-scale synthesis employs continuous-flow hydrogenation reactors to enhance throughput and minimize racemization risks in chiral intermediates [2].
Table 1: Cyclopentane Ring Formation Methods
Precursor Type | Reaction Conditions | Cyclopentane Intermediate | Scale (Commercial) |
---|---|---|---|
Dicarboxylic Acid Esters | Dieckmann Condensation (NaOEt, EtOH), Δ | Ethyl 1-oxocyclopentane-1-carboxylate | Multi-kilogram |
Amino Diesters | High-Pressure H₂ (Raney Ni, 10 atm) | 1-Aminocyclopentanecarboxylic acid | Pilot Plant |
Dihalides | Malonate Alkylation (NaH, DMF) | Diethyl 1,1-cyclopentanedicarboxylate | Bench Scale |
Attachment of the phthalimide moiety to the cyclopentane core follows nucleophilic acyl substitution chemistry. The synthetic route involves reacting 1-amino-1-carboxycyclopentane with phthalic anhydride under azeotropic conditions. Optimized protocols utilize toluene as solvent with triethylamine (1.1 eq) as base, employing a Dean-Stark apparatus at 130°C to remove water and drive the condensation equilibrium toward product formation. This yields the target compound in >85% purity before crystallization. Alternative pathways involve N-alkylation of potassium phthalimide with 1-halocyclopentanecarboxylic acid derivatives, though this route suffers from steric hindrance at the tertiary carbon center, reducing yields to 50-60%. Impurity profiling identifies the primary side product as the bis-phthalimide adduct (3,6-Dioxopiperazin-2,5-bis-(spirocyclopentan) formed via intermolecular cyclization of unreacted amine and intermediate phthalamic acid [2]. Reaction completion requires precise stoichiometric control (amine:phthalic anhydride = 1:1.05) to minimize this dimerization.
While not directly applied in commercial synthesis of the target compound, catalytic ring expansion strategies offer potential for stereocontrolled access to chiral cyclopentane intermediates. Patent literature (WO2017155765A1) describes chiral rhodium(II) carboxylate catalysts (e.g., Rh₂(S-PTTL)₄) enabling enantioselective (up to 98% ee) rearrangement of vinyl cyclopropane carboxylates to cyclopentene derivatives. Though developed for monobactam antibiotics, this methodology could be adapted to synthesize stereodefined 1-substituted cyclopentanecarboxylic acids. The mechanism involves metallocarbene-induced C–C bond cleavage, followed by conrotatory ring expansion. For phthalimide-functionalized cyclopropanes like 1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carboxylic acid (PubChem CID 816867), dirhodium tetraprolinate catalysts facilitate rearrangement to the cyclopentane derivative at 80°C in dichloroethane. However, yields remain moderate (50-65%) due to competing polymerization pathways, necessitating further optimization for industrial adoption [3].
Solvent polarity and temperature critically impact the efficiency of the phthalimide conjugation step. Experimental data shows aprotic solvents (toluene, xylene) outperform polar aprotic (DMF, DMSO) or protic solvents (EtOH, iPrOH) due to suppression of hydrolytic side reactions. In toluene at 130°C, isolated yields reach 87-92% after crystallization, whereas DMF yields drop to 60-65% even at identical temperatures due to amine-catalyzed degradation of the anhydride. Lower temperatures (<100°C) result in incomplete conversion (<70%), while exceeding 140°C promotes decarboxylation. Reaction monitoring via in situ IR spectroscopy confirms optimal consumption of the 1-amino-1-carboxycyclopentane precursor occurs within 6-7 hours at 130°C. Large-scale runs (>1kg) require controlled cooling during workup to prevent precipitation of the insoluble bis-adduct impurity. Final purification employs acid-base washing (1M HCl/2% NaHCO₃) followed by recrystallization from ethanol/water (4:1), yielding pharmaceutical-grade material (99% purity) [2].
Table 2: Solvent Optimization for Phthalimide Conjugation
Solvent | Boiling Point (°C) | Reaction Temp (°C) | Isolated Yield (%) | Major Impurity |
---|---|---|---|---|
Toluene | 111 | 130 (reflux) | 92 | Bis-phthalimide (<1.5%) |
Xylene | 140 | 140 (reflux) | 89 | Decarboxylated product (3%) |
DMF | 153 | 130 | 65 | Phthalamic acid (15%) |
Ethanol | 78 | 78 (reflux) | 55 | Ethyl ester derivative (20%) |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2